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molecular formula C10H13F3N4O B8495819 Imidazo[1,5-a]pyrazine-1-carboxamide,5,6,7,8-tetrahydro-n,n-dimethyl-3-(trifluoromethyl)-

Imidazo[1,5-a]pyrazine-1-carboxamide,5,6,7,8-tetrahydro-n,n-dimethyl-3-(trifluoromethyl)-

Cat. No. B8495819
M. Wt: 262.23 g/mol
InChI Key: BXYSTRSZVRSMEV-UHFFFAOYSA-N
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Patent
US09273052B2

Procedure details

N,N-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro imidazo[1,5-a]pyrazine-1-carboxamide hydrochloride 22b (234 mg, 0.80 mmol) was dissolved in 10 mL of ethyl acetate, followed by addition of potassium carbonate (10 g, 72 mmol). After stirring for 4 hours, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure to obtain crude N,N-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxamide 22c (200 mg) as a light yellow solid. The product was used directly in the next reaction without purification.
Name
N,N-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro imidazo[1,5-a]pyrazine-1-carboxamide hydrochloride
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:19])[C:4]([C:6]1[N:7]=[C:8]([C:15]([F:18])([F:17])[F:16])[N:9]2[CH2:14][CH2:13][NH:12][CH2:11][C:10]=12)=[O:5].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[CH3:2][N:3]([CH3:19])[C:4]([C:6]1[N:7]=[C:8]([C:15]([F:18])([F:16])[F:17])[N:9]2[CH2:14][CH2:13][NH:12][CH2:11][C:10]=12)=[O:5] |f:0.1,2.3.4|

Inputs

Step One
Name
N,N-dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro imidazo[1,5-a]pyrazine-1-carboxamide hydrochloride
Quantity
234 mg
Type
reactant
Smiles
Cl.CN(C(=O)C=1N=C(N2C1CNCC2)C(F)(F)F)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C(=O)C=1N=C(N2C1CNCC2)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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